

3-Chloro-2,6-dimethylpyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Chloro-2,6-dimethylpyridine

Cat. No.: B1619810

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CAS Number: 2405-06-3

This technical guide provides an in-depth overview of **3-Chloro-2,6-dimethylpyridine**, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis and purification protocols, chemical reactivity, and applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

3-Chloro-2,6-dimethylpyridine is a halogenated derivative of 2,6-lutidine. Its physicochemical properties are crucial for its handling, reaction setup, and analytical characterization. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	2405-06-3	[1]
Molecular Formula	C ₇ H ₈ CIN	[1]
Molecular Weight	141.60 g/mol	[1]
Density	1.113 g/cm ³	[1]
Boiling Point	172.4 °C at 760 mmHg	[1]
Flash Point	72.4 °C	[1]
Refractive Index	1.523	[1]
Vapor Pressure	1.78 mmHg at 25 °C	[1]
XLogP3	2.3	[1]

Synthesis and Purification

The synthesis of **3-Chloro-2,6-dimethylpyridine** can be approached through several routes common in heterocyclic chemistry. A plausible and effective method involves the direct chlorination of 2,6-dimethylpyridine. The regioselectivity of this reaction can be influenced by the choice of chlorinating agent and reaction conditions.

Experimental Protocol: Direct Chlorination of 2,6-Dimethylpyridine

This protocol describes a method for the synthesis of **3-Chloro-2,6-dimethylpyridine**.

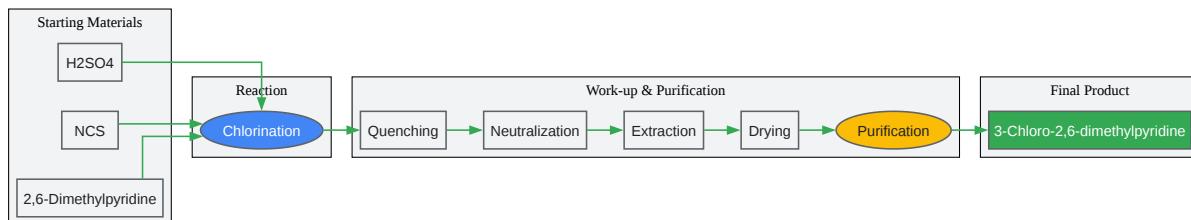
Materials:

- 2,6-Dimethylpyridine (2,6-Lutidine)
- N-Chlorosuccinimide (NCS)
- Sulfuric acid (concentrated)
- Dichloromethane (DCM)

- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylpyridine (1 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.
- Acidification: Slowly add concentrated sulfuric acid (1.1 equivalents) to the solution while maintaining the temperature below 10 °C.
- Chlorination: Dissolve N-Chlorosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 1-2 hours. Maintain the temperature at 0-5 °C throughout the addition.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **3-Chloro-2,6-dimethylpyridine**.

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A generalized workflow for the synthesis of **3-Chloro-2,6-dimethylpyridine**.

Chemical Reactivity

The chemical reactivity of **3-Chloro-2,6-dimethylpyridine** is primarily dictated by the pyridine ring and its substituents.

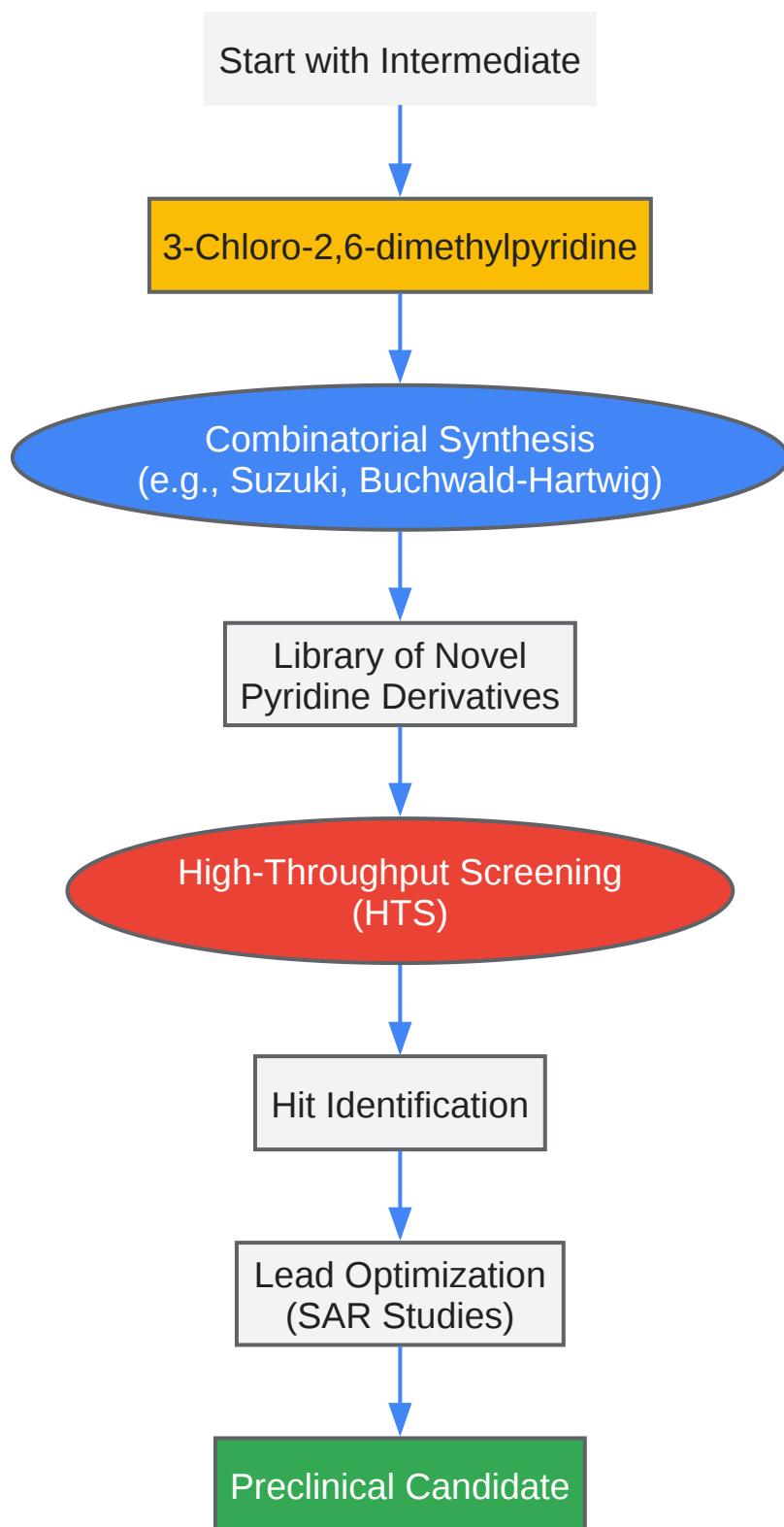
- Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. However, the presence of electron-donating methyl groups can modulate this reactivity.
- Chloro Group: The chlorine atom at the 3-position is less activated towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions. Nevertheless, under specific conditions, such as with strong nucleophiles or in the presence of a catalyst, it can be displaced. This position is also suitable for participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a key strategy in drug discovery.
- Methyl Groups: The methyl groups can undergo oxidation or halogenation under appropriate conditions, offering further avenues for chemical modification.

Applications in Drug Development

While **3-Chloro-2,6-dimethylpyridine** is not a final drug product, it serves as a valuable intermediate and building block in medicinal chemistry. The pyridine scaffold is a privileged structure, present in numerous FDA-approved drugs. Substituted chloropyridines are crucial for generating libraries of novel compounds for biological screening.[2][3]

The strategic placement of the chloro and dimethyl groups on the pyridine ring offers a unique template for creating diverse molecular architectures. The chloro group acts as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity and pharmacokinetic properties.[2][4]

Derivatives of 3-chloro-azetidin-2-one have shown interesting antiproliferative activity on human breast cancer cell lines.[5] Furthermore, various derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for antibacterial and antifungal activities.[6] These examples highlight the potential of chloropyridine derivatives in the development of new therapeutic agents.



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Role of **3-Chloro-2,6-dimethylpyridine** in a drug discovery workflow.

Analytical Methods

The characterization of **3-Chloro-2,6-dimethylpyridine** and its reaction products is essential for confirming its identity, purity, and structure. A combination of analytical techniques is typically employed.

Analytical Technique	Purpose	Key Parameters & Expected Results
¹ H NMR Spectroscopy	Structural elucidation and confirmation.	Aromatic protons on the pyridine ring, and two singlets for the non-equivalent methyl groups. Chemical shifts will be influenced by the chloro substituent.
¹³ C NMR Spectroscopy	Structural confirmation by identifying all unique carbon atoms.	Signals corresponding to the seven carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity assessment and molecular weight confirmation.	A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak ($m/z \approx 141$) and a characteristic isotopic pattern for a monochlorinated compound.
High-Performance Liquid Chromatography (HPLC)	Purity determination and quantification.	A sharp, single peak under appropriate reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).

Handling, Storage, and Safety

3-Chloro-2,6-dimethylpyridine should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
- First Aid: In case of skin contact, wash off immediately with plenty of soap and water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-2,6-dimethylpyridine is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important building block for the synthesis of novel heterocyclic compounds. This guide provides a comprehensive overview for researchers to facilitate its safe and effective use in the laboratory.

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